molecular formula C6H4BrF3N2 B13967798 3-Amino-5-bromo-4-(trifluoromethyl)pyridine

3-Amino-5-bromo-4-(trifluoromethyl)pyridine

Cat. No.: B13967798
M. Wt: 241.01 g/mol
InChI Key: SKYJTOCRURZFHW-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-4-(trifluoromethyl)pyridine is a heterocyclic organic compound with the molecular formula C6H4BrF3N2 It is a derivative of pyridine, characterized by the presence of amino, bromo, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-bromo-4-(trifluoromethyl)pyridine typically involves multi-step reactions starting from commercially available pyridine derivativesThe reaction conditions often require the use of strong bases and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromo-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

3-Amino-5-bromo-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Amino-5-bromo-4-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)pyridine
  • 3-Amino-4-(trifluoromethyl)pyridine

Uniqueness

3-Amino-5-bromo-4-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which confer distinct reactivity and properties. The presence of both amino and bromo groups allows for versatile chemical modifications, while the trifluoromethyl group enhances its stability and lipophilicity .

Properties

Molecular Formula

C6H4BrF3N2

Molecular Weight

241.01 g/mol

IUPAC Name

5-bromo-4-(trifluoromethyl)pyridin-3-amine

InChI

InChI=1S/C6H4BrF3N2/c7-3-1-12-2-4(11)5(3)6(8,9)10/h1-2H,11H2

InChI Key

SKYJTOCRURZFHW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Br)C(F)(F)F)N

Origin of Product

United States

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